molecular formula C11H23ClO2Si B15235533 (R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal

(R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal

Cat. No.: B15235533
M. Wt: 250.84 g/mol
InChI Key: KJCHHFAPULJYFP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal is an organic compound that features a tert-butyldimethylsilyl group, a chlorinated pentanal, and a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The chlorination of the pentanal moiety can be achieved using reagents like thionyl chloride or oxalyl chloride under controlled conditions .

Industrial Production Methods

the principles of flow microreactor technology could be applied to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal involves its reactivity as an aldehyde and a chlorinated compound. The tert-butyldimethylsilyl group serves as a protecting group, allowing selective reactions at other functional sites. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its brominated or iodinated analogs. The tert-butyldimethylsilyl group provides steric protection, allowing for selective reactions at the aldehyde or chlorinated site .

Properties

Molecular Formula

C11H23ClO2Si

Molecular Weight

250.84 g/mol

IUPAC Name

(2R)-5-[tert-butyl(dimethyl)silyl]oxy-2-chloropentanal

InChI

InChI=1S/C11H23ClO2Si/c1-11(2,3)15(4,5)14-8-6-7-10(12)9-13/h9-10H,6-8H2,1-5H3/t10-/m1/s1

InChI Key

KJCHHFAPULJYFP-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCC[C@H](C=O)Cl

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC(C=O)Cl

Origin of Product

United States

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